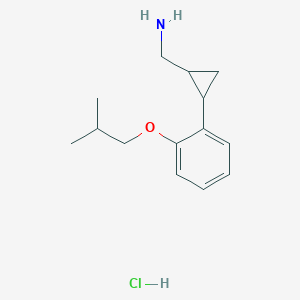
(2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) is a chemical compound with a complex structure that includes a cyclopropane ring, a methanamine group, and a phenyl group substituted with a 2-methylpropoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene or a carbenoid.
Introduction of the Methanamine Group: This step involves the reaction of the cyclopropane derivative with an amine under controlled conditions.
Attachment of the Phenyl Group: The phenyl group with a 2-methylpropoxy substituent is introduced through a substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include substituted amines or ethers.
Scientific Research Applications
CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- CyclopropaneMethanaMine, 2-[2-(2-Ethylpropoxy)phenyl]-, hydrochloride
- CyclopropaneMethanaMine, 2-[2-(2-Propylpropoxy)phenyl]-, hydrochloride
- CyclopropaneMethanaMine, 2-[2-(2-Butylpropoxy)phenyl]-, hydrochloride
Uniqueness
CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H22ClNO |
|---|---|
Molecular Weight |
255.78 g/mol |
IUPAC Name |
[2-[2-(2-methylpropoxy)phenyl]cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)9-16-14-6-4-3-5-12(14)13-7-11(13)8-15;/h3-6,10-11,13H,7-9,15H2,1-2H3;1H |
InChI Key |
UENIGBZIMJHSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C2CC2CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


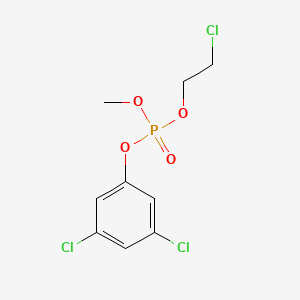
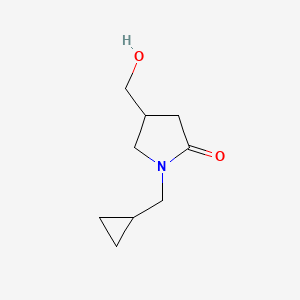

![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274885.png)
![4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12274897.png)
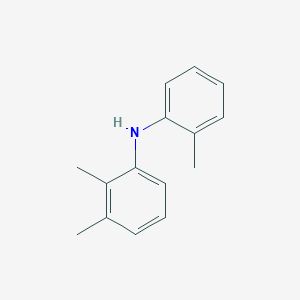
![2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole](/img/structure/B12274906.png)
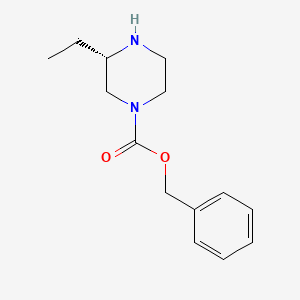
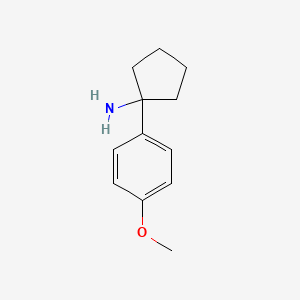
![2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide](/img/structure/B12274930.png)

![6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)

